N,N-Diphenyl-4-morpholinecarboxamide
Description
N,N-Diphenyl-4-morpholinecarboxamide (CAS 75125-45-0) is a carboxamide derivative featuring a morpholine ring substituted at the 4-position with two phenyl groups. The compound exhibits a logP value of 3.277, indicative of moderate lipophilicity .
Properties
CAS No. |
75125-45-0 |
|---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N,N-diphenylmorpholine-4-carboxamide |
InChI |
InChI=1S/C17H18N2O2/c20-17(18-11-13-21-14-12-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
XYCIGOQWHKQDFQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds and Structural Features
The following table summarizes critical differences between N,N-Diphenyl-4-morpholinecarboxamide and its analogs:
Structural and Electronic Comparisons
- Substituent Effects: Diphenyl vs. Monophenyl: The dual phenyl groups in this compound increase steric bulk and lipophilicity compared to monophenyl analogs like N-Phenyl-4-morpholinecarboxamide. This may enhance membrane permeability but reduce solubility . Electron-Withdrawing vs. Donor Groups: The 4-chlorophenyl substituent (electron-withdrawing) in N-(4-Chlorophenyl)morpholine-4-carboxamide contrasts with the electron-donating methoxy group in N-(4-Methoxyphenyl)morpholine-4-carboxamide. These differences influence reactivity in electrophilic substitution or hydrogen-bonding interactions .
- Functional Group Variations: Carboxamide vs. Carboxamidine: N,N'-Dicyclohexyl-4-morpholinecarboxamidine replaces the carboxamide oxygen with an NH group, forming an amidine.
Crystallographic and Conformational Insights
- Morpholine Ring Conformation :
- Hydrogen Bonding :
- N-Phenyl-4-morpholinecarboxamide forms intermolecular N–H∙∙∙O bonds, creating a 2D network . In contrast, N-(4-Chlorophenyl)morpholine-4-carboxamide exhibits chains along the [100] direction via N–H∙∙∙O interactions . These differences highlight how substituents modulate crystal packing.
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